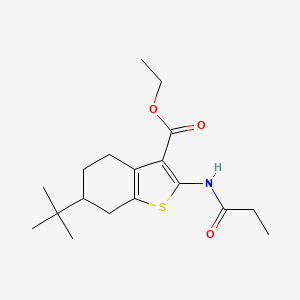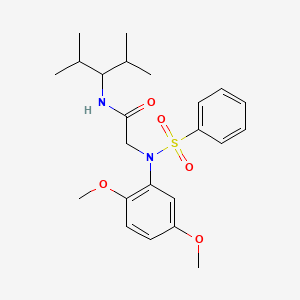![molecular formula C17H19BrO3 B3935999 2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935999.png)
2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene
Vue d'ensemble
Description
“2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene” is a complex organic compound. Unfortunately, there is limited specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . Protodeboronation of alkyl boronic esters has been reported as a method for synthesizing related compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP). The Time-Dependent Density Functional Theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve processes like autopolymerization . For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed using various spectroscopic techniques, revealing that the reaction mechanism occurred in multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the density and boiling point of a similar compound, 2-Bromo-1,1,3-trimethoxypropane, were determined to be 1.395 g/mL at 25 °C and 54-55 °C/21 mmHg respectively .Applications De Recherche Scientifique
Muscle Relaxant and Analgesic Properties
Methocarbamol is primarily employed as a muscle relaxant. It acts by depressing the central nervous system (CNS) and inhibiting muscle spasms. Clinically, it finds use in treating acute musculoskeletal conditions, such as back pain, strains, and sprains. Its analgesic properties contribute to pain relief, making it a valuable option for patients experiencing discomfort due to muscle injuries or tension .
Treatment of Tetanus
Tetanus, caused by the bacterium Clostridium tetani, leads to severe muscle stiffness and spasms. Methocarbamol plays a role in managing tetanus symptoms by relaxing skeletal muscles and reducing spasms. It is often used alongside other treatments, such as antitoxin administration and wound care .
In Vitro Studies on Cellular Processes
Researchers utilize methocarbamol in in vitro studies to investigate cellular processes. Its ability to modulate intracellular calcium levels and affect cell signaling pathways makes it a valuable tool for understanding cellular responses and drug interactions .
Metal Ion Recognition and Sensing
Interestingly, methocarbamol has been employed in metal ion recognition and sensing. In one study, it was used as a protective medium for the selective recognition of copper (Cu²⁺) at low concentrations. The dynamic phosphorescence quenching of 1-bromo-2-methylnaphthalene (BMN) facilitated the detection of Cu²⁺ ions without the need for deoxygenation .
Chemical Synthesis
Methocarbamol serves as a building block in chemical synthesis. Its unique structure, including the bromine substituent, allows for diverse synthetic pathways. Researchers use it to create more complex molecules or modify existing ones .
Benzene Derivatives and Aromatic Compounds
Methocarbamol contains a benzene ring with bromine substitution. Understanding its nomenclature and structural features contributes to the broader field of organic chemistry. For instance, naming compounds like 1-bromo-2-chlorobenzene involves applying IUPAC rules and considering positional isomerism .
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 2-Bromo-2-methylpropane, a similar compound, is classified as a highly flammable liquid and vapor. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-8-9-15(14(18)12-13)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEFOGQXLVLGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935926.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935928.png)
![8-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3935941.png)
![8-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3935944.png)
![1-chloro-2-ethyl-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935959.png)

![2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B3935967.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B3935982.png)
![4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3935983.png)
![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B3936004.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B3936015.png)
![1-ethoxy-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936020.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936032.png)